Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . Additionally, it has applications in the pharmaceutical industry as a building block for the development of new drugs .
Mechanism of Action
The mechanism of action of Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways . This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other tropane alkaloids, such as cocaine and atropine, which also contain the 8-azabicyclo[3.2.1]octane scaffold . this compound differs in its specific chemical modifications and the resulting biological effects .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H19NO2/c17-15(18-11-12-5-2-1-3-6-12)16-13-7-4-8-14(16)10-9-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
VCWRLJUEGMEYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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